3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole

Lipophilicity Physicochemical Property Lead Optimization

The compound 3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole (CAS 1509256-53-4) is a heterocyclic small molecule featuring a 1,2,4-triazole core substituted with an azetidine ring at the 3-position and a 2-methoxyethyl group at the 4-position. With a molecular formula of C8H14N4O and a molecular weight of 182.22 g/mol , this scaffold presents distinct hydrogen-bonding and steric properties compared to simpler N-alkyl analogs.

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
Cat. No. B7938983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole
Molecular FormulaC8H14N4O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCOCCN1C=NN=C1C2CNC2
InChIInChI=1S/C8H14N4O/c1-13-3-2-12-6-10-11-8(12)7-4-9-5-7/h6-7,9H,2-5H2,1H3
InChIKeyWWEYJKSPVLINPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole: A Chemically Defined Azetidine-Triazole Scaffold for Scientific Sourcing


The compound 3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole (CAS 1509256-53-4) is a heterocyclic small molecule featuring a 1,2,4-triazole core substituted with an azetidine ring at the 3-position and a 2-methoxyethyl group at the 4-position. With a molecular formula of C8H14N4O and a molecular weight of 182.22 g/mol , this scaffold presents distinct hydrogen-bonding and steric properties compared to simpler N-alkyl analogs. Its structural features position it as a versatile intermediate in medicinal chemistry programs, particularly those targeting kinase inhibition or exploring azetidine as a bioisostere [1].

Procurement Risk: Why Closely Related 4-Alkyl Triazole Analogs Cannot Substitute for 3-(Azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole


Simple substitution of 3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole with other commercially available 4-alkyl-1,2,4-triazole analogs (e.g., 4-methyl or 4-ethyl derivatives) carries significant risk in biological assays. Patent analysis reveals that even minor N-4 substituent changes can redirect pharmacological activity, with specific teaching away from simple alkyl groups for certain therapeutic targets [1]. The 2-methoxyethyl group is not a passive solubility handle; its ether oxygen and extended chain can alter the molecule's logP by over 1.5 units relative to methyl counterparts [2], dramatically changing membrane permeability and target engagement. Therefore, interchanging these compounds without supporting SAR data will confound project reproducibility and obscure structure-activity relationships during lead optimization.

Quantitative Differentiation Guide for 3-(Azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole Procurement


Lipophilicity Modulation via the 2-Methoxyethyl Group: A Comparison with 4-Methyl and 4-Ethyl Analogs

The 2-methoxyethyl substituent at the N-4 position of the triazole ring significantly reduces lipophilicity compared to simple alkyl analogs. The target compound has a computed XLogP3-AA of -0.9, compared to -1.1 for the 4-methyl analog and a significantly higher value for the 4-ethyl analog [1]. This difference is critical for modulating off-target binding and aqueous solubility in biological assays.

Lipophilicity Physicochemical Property Lead Optimization

Rotatable Bond Count and Conformational Flexibility: Impact on Target Binding Entropy

The target compound possesses 4 rotatable bonds, compared to only 2 for the 4-methyl analog [1]. The increased flexibility from the methoxyethyl chain can be advantageous for induced-fit binding to kinase ATP-binding sites, as demonstrated by similar scaffolds in patent literature claiming azetidine-triazoles as kinase inhibitors [2]. This contrasts with the more rigid N-methyl scaffold, which may be less adaptable to target conformational changes.

Conformational Analysis Molecular Flexibility Drug Design

Hydrogen Bond Acceptor Capacity: Differentiation from 4-Alkyl and 4-Cycloalkyl Analogs

The methoxyethyl substituent introduces an additional hydrogen bond acceptor (ether oxygen) compared to the 4-methyl or 4-cyclopropyl analogs. The target compound has a Hydrogen Bond Acceptor Count of 4, while the 4-methyl analog has only 3 [1]. This additional HBA can engage key water molecules or catalytic lysine residues in kinase active sites, potentially improving selectivity profiles over analogs lacking this functionality.

Hydrogen Bonding Pharmacophore Modeling Molecular Recognition

Metabolic Stability Potential of the 2-Methoxyethyl Group: Inference from Bioisostere Design Principles

In a series of azetidine ureas explored as bioisosteres of azetidinyltriazole oxytocin antagonists, specific substitution patterns significantly impacted selectivity and potency [1]. While direct metabolic stability data for the target compound is absent in the public domain, the 2-methoxyethyl group is a recognized bioisostere for alkyl chains that can shield against oxidative metabolism at the N-4 position, a common soft spot in triazole-containing compounds. This contrasts with the 4-methyl analog, which is susceptible to CYP-mediated demethylation.

Metabolic Stability In Vitro ADME Bioisosterism

Optimal Scientific Applications for 3-(Azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole in Research Sourcing


Kinase Inhibitor Lead Optimization Programs

The scaffold's azetidine ring acts as a bioisostere for piperidine or pyrrolidine, while the 2-methoxyethyl group provides a flexible, H-bond-capable tail for probing selectivity pockets. Patents explicitly claim azetidinyl-triazoles for kinase inhibition, supporting its purchase for hit-to-lead kinase programs [1]. Its distinct lipophilicity profile (XLogP3-AA -0.9) makes it suitable for designing inhibitors with balanced solubility and permeability.

Structure-Activity Relationship (SAR) Studies on 4-Substituted Triazoles

As a 4-position variant, this compound allows direct quantitative comparison with methyl, ethyl, and cyclopropyl analogs to establish the impact of chain length, flexibility, and heteroatom incorporation on biological activity [2]. This makes it an essential member of any SAR matrix exploring 4-substituent effects within the 3-azetidinyl-1,2,4-triazole series.

CNS Penetration Candidate Profiling

The moderate lipophilicity and low molecular weight (182.22 g/mol) align with CNS drug-likeness criteria. Patents describing azetidine compounds for CNS disorders [3] suggest the target compound as a valid starting point for neuroscience programs, where the methoxyethyl group may enhance brain penetration compared to more hydrophilic analogs.

Bioisostere Evaluation for Metabolic Stability Enhancement

The 2-methoxyethyl substituent offers a potential metabolic shield at the N-4 position, a characteristic inferred from bioisostere design principles [4]. Procuring this compound enables head-to-head microsomal stability assays against the 4-methyl and 4-ethyl analogs to experimentally validate its superiority in resisting oxidative metabolism.

Quote Request

Request a Quote for 3-(azetidin-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.